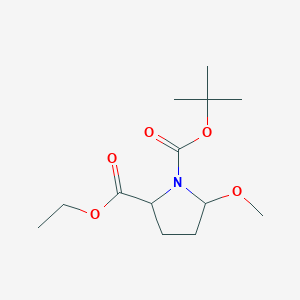![molecular formula C15H24N2O4 B12285235 11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amino-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The modification of artemisinin to include an amino group and an aza moiety enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-11-azaartemisinin typically involves the modification of artemisinin through a series of chemical reactions. One common method involves the reaction of artemisinin with hydrazine hydrate in a mixture of chloroform and methanol at low temperatures to yield N-amino-11-azaartemisinin . Another approach includes the use of click chemistry, where 11-azaartemisinin is reacted with various azides under mild conditions to produce a range of derivatives .
Industrial Production Methods
Industrial production of N-Amino-11-azaartemisinin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Amino-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the artemisinin core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of N-Amino-11-azaartemisinin include hydrazine hydrate, azides, and various oxidizing and reducing agents. Reaction conditions often involve solvents like chloroform, methanol, and tetrahydrofuran, with temperature control being crucial for optimal yields .
Major Products Formed
The major products formed from the reactions of N-Amino-11-azaartemisinin include various substituted derivatives, which can exhibit enhanced biological activities. These derivatives are often evaluated for their potential as therapeutic agents .
Scientific Research Applications
N-Amino-11-azaartemisinin has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-Amino-11-azaartemisinin involves its interaction with molecular targets within cells. The compound is believed to generate reactive oxygen species (ROS) that damage cellular components, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and malaria parasites . The molecular pathways involved include the disruption of mitochondrial function and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
11-azaartemisinin: The parent compound from which N-Amino-11-azaartemisinin is derived.
N-substituted 11-azaartemisinins: These compounds have various substituents attached to the nitrogen atom, enhancing their biological activities.
Uniqueness
N-Amino-11-azaartemisinin stands out due to its unique combination of an amino group and an aza moiety, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .
Properties
Molecular Formula |
C15H24N2O4 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3 |
InChI Key |
SDPLWYWNQUROTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


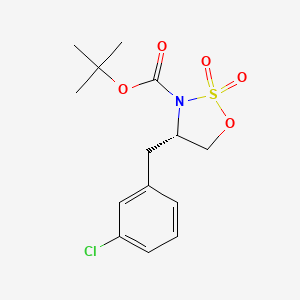
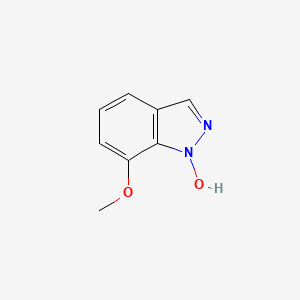
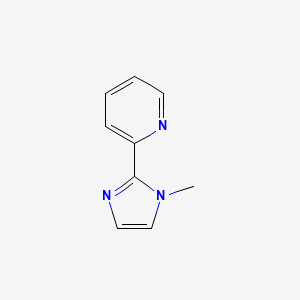

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)


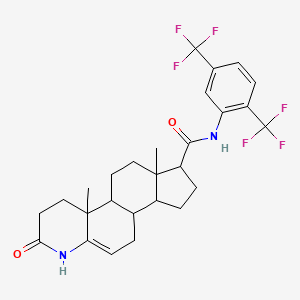
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
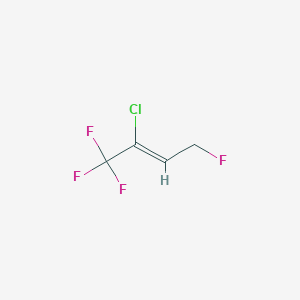
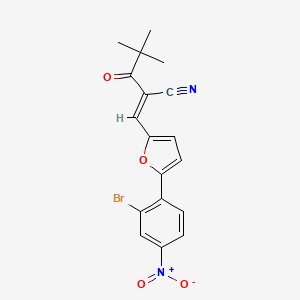
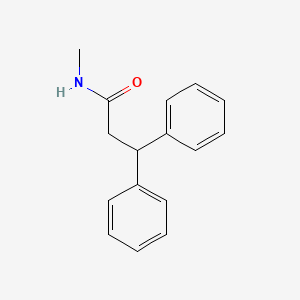
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
